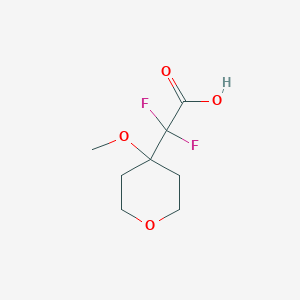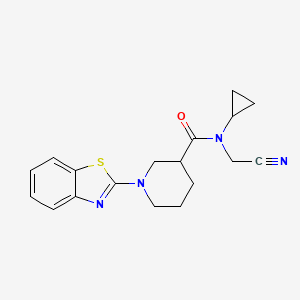
1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione, also known as Methoxyphenyl sulfanylidene hydantoin, is a chemical compound with potential applications in scientific research. This compound is synthesized through a multi-step process, and its mechanism of action is not yet fully understood. However, preliminary studies suggest that it may have biochemical and physiological effects that could make it useful for a variety of research purposes.
Scientific Research Applications
Thermal Reactivity and Ring Transformations
- Study on Thermal Reactivity : A study by Benati, Montevecchi, and Spagnolo (1991) explored the thermal reactivity of related compounds, including the reaction of 4-methoxyphenyl azide with various quinones. This study provides insights into the thermal behavior and potential decomposition products of compounds similar to 1-(2-Methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione (Benati, Montevecchi, & Spagnolo, 1991).
Structural Studies and Crystallography
- Crystal Structure Analysis : Research by Devarajegowda et al. (2011) examined the crystal structure of a closely related compound. This study is significant for understanding the molecular geometry and intermolecular interactions of compounds similar to this compound (Devarajegowda et al., 2011).
Tautomerism and Conformation
- Tautomerism and Conformation Study : A study by Cunningham, Lowe, and Threadgill (1989) focused on the tautomerism and conformation of aryl-substituted diones, relevant to understanding the behavior of this compound in various states (Cunningham, Lowe, & Threadgill, 1989).
Synthesis and Characterization
- Synthesis of Related Compounds : Research on the synthesis and structural characterization of similar diazepines by Andrade, Sanz, Claramunt, and Elguero (2015) contributes to understanding the synthetic pathways and structural properties of compounds analogous to this compound (Andrade, Sanz, Claramunt, & Elguero, 2015).
Antibacterial Properties
- Evaluation of Antibacterial Properties : Kabra, Saharia, and Sharma (2014) synthesized and evaluated the antibacterial properties of di-aryl propane diones, which provides a context for the potential antibacterial applications of this compound (Kabra, Saharia, & Sharma, 2014).
Properties
IUPAC Name |
1-(2-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-8-5-3-2-4-7(8)13-10(15)6-9(14)12-11(13)17/h2-5H,6H2,1H3,(H,12,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBFJACLEUTVGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(=O)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2368856.png)

![3-(3-chlorophenyl)-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368858.png)



![2-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)ethanamine;hydrochloride](/img/structure/B2368866.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide](/img/structure/B2368869.png)


![6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2368875.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2368876.png)
